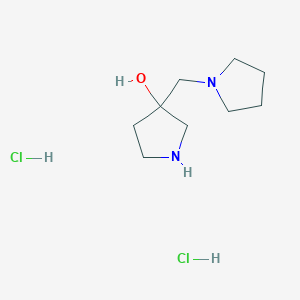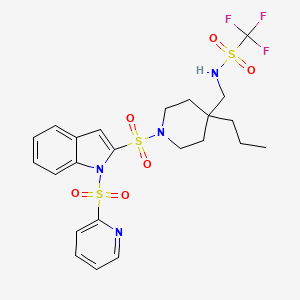
CB2R-IN-1
Descripción general
Descripción
CB2R-IN-1 es un potente agonista inverso del receptor cannabinoide tipo 2 (CB2R) con una alta afinidad, caracterizado por un valor de Ki de 0,9 nM . Este compuesto ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas, especialmente en los campos de la inflamación, el control del dolor y la neuroprotección.
Aplicaciones Científicas De Investigación
CB2R-IN-1 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel del receptor CB2 en varias vías químicas.
Mecanismo De Acción
CB2R-IN-1 ejerce sus efectos al unirse al receptor CB2, un receptor acoplado a proteína G que se expresa principalmente en las células inmunitarias y los tejidos periféricos . Tras unirse, actúa como un agonista inverso, reduciendo la actividad basal del receptor y modulando las vías de señalización descendentes. Esto incluye la inhibición de la adenilato ciclasa, la reducción de los niveles de AMPc y la modulación de varias cinasas y factores de transcripción involucrados en las respuestas inflamatorias e inmunitarias .
Análisis Bioquímico
Biochemical Properties
CB2R-IN-1 plays a crucial role in biochemical reactions by interacting with the cannabinoid CB2 receptor. It exhibits excellent selectivity for the CB2 receptor over the CB1 receptor (Ki: 8259.3 nM) . The interaction between this compound and the CB2 receptor involves binding to the receptor’s active site, leading to inverse agonism. This interaction modulates the receptor’s activity, resulting in downstream effects on various signaling pathways. This compound also interacts with other biomolecules, such as G-proteins, which are involved in the receptor’s signaling cascade.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In immune cells, this compound modulates the release of cytokines, leading to anti-inflammatory effects . It also influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are involved in inflammation and immune responses . Additionally, this compound affects gene expression by regulating the transcription of genes involved in immune responses and inflammation . In neuronal cells, this compound has been shown to reduce neuroinflammation and protect against neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CB2 receptor, leading to inverse agonism. This binding inhibits the receptor’s activity, resulting in the modulation of downstream signaling pathways . This compound also affects the activity of enzymes involved in the receptor’s signaling cascade, such as adenylate cyclase and mitogen-activated protein kinases . Additionally, this compound influences gene expression by regulating the transcription of genes involved in inflammation and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation observed in in vitro studies . Long-term effects of this compound on cellular function include sustained anti-inflammatory and immunomodulatory effects . In in vivo studies, this compound has shown prolonged efficacy in reducing inflammation and protecting against tissue damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory and immunomodulatory effects . At higher doses, the compound may cause adverse effects, such as immunosuppression and toxicity . Threshold effects have been observed, with optimal dosages required to achieve therapeutic benefits without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to inflammation and immune responses . The compound interacts with enzymes such as adenylate cyclase and mitogen-activated protein kinases, which are involved in the receptor’s signaling cascade . This compound also affects metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound also exhibits specific localization within tissues, with higher concentrations observed in immune cells and inflamed tissues . This selective distribution enhances the compound’s therapeutic efficacy in targeting inflammation and immune responses .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with the CB2 receptor . Post-translational modifications, such as phosphorylation, may influence the targeting of this compound to specific cellular compartments . This localization is essential for the compound’s ability to modulate receptor activity and downstream signaling pathways .
Métodos De Preparación
La síntesis de CB2R-IN-1 implica varios pasos, generalmente comenzando con la preparación de intermediarios clave mediante técnicas de síntesis orgánica. Las rutas sintéticas exactas y las condiciones de reacción suelen ser propiedad y se detallan en la literatura química especializada. Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, manteniendo al mismo tiempo la rentabilidad y la escalabilidad.
Análisis De Reacciones Químicas
CB2R-IN-1 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, comúnmente utilizando agentes halogenantes o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados.
Comparación Con Compuestos Similares
CB2R-IN-1 es único debido a su alta afinidad y especificidad por el receptor CB2. Compuestos similares incluyen:
HU308: Otro agonista del receptor CB2 con aplicaciones en la investigación del dolor y la inflamación.
Estos compuestos comparten objetivos similares, pero difieren en sus acciones específicas (agonista frente a agonista inverso) y potenciales terapéuticos.
Propiedades
IUPAC Name |
1,1,1-trifluoro-N-[[4-propyl-1-(1-pyridin-2-ylsulfonylindol-2-yl)sulfonylpiperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O6S3/c1-2-10-22(17-28-39(35,36)23(24,25)26)11-14-29(15-12-22)38(33,34)21-16-18-7-3-4-8-19(18)30(21)37(31,32)20-9-5-6-13-27-20/h3-9,13,16,28H,2,10-12,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSFQIHOYMIPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=N4)CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q2: Considering the study highlighting CB2R's role in modulating microglia polarization [], how could this knowledge be applied to investigate the potential of CB2R-IN-1 in neuroinflammatory diseases?
A2: The study [] demonstrated that activating CB2R promoted the shift of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype in a chronic pain model. This suggests that CB2R agonists like this compound could potentially be investigated for their ability to modulate microglia activity and dampen neuroinflammation, which is a key feature of many neurological diseases. Investigating the effects of this compound on microglia polarization in relevant disease models could offer valuable insights into its therapeutic potential for neuroinflammatory conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


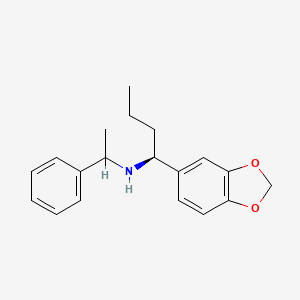
![[(8S,9R,10S,13S,14S,17R)-17-(2-hydroxyacetyl)-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B1487426.png)
![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)
![N-[3-(10H-Phenothiazin-10-yl)propyl]guanidine hydrochloride](/img/structure/B1487433.png)
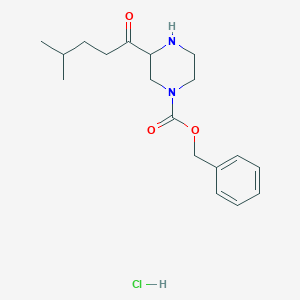
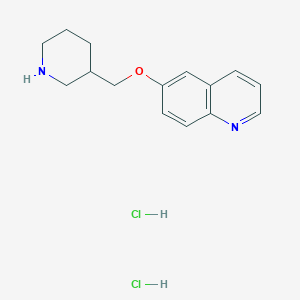
![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)
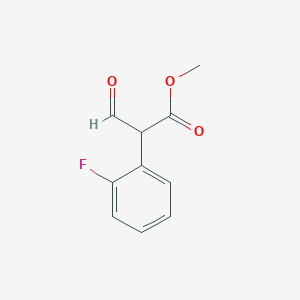
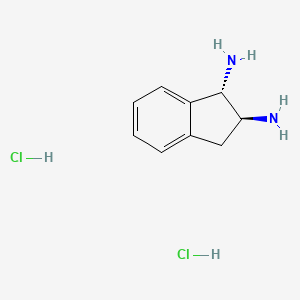
![2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1487442.png)
![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)
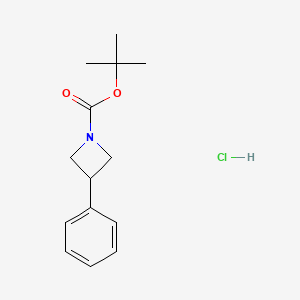
![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)
